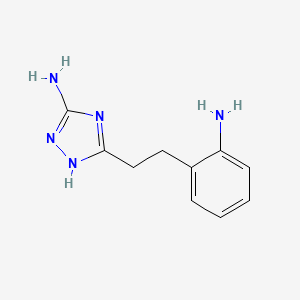

5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-[2-(2-aminophenyl)ethyl]-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-8-4-2-1-3-7(8)5-6-9-13-10(12)15-14-9/h1-4H,5-6,11H2,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCCWKONXYRQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=NC(=NN2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901222305 | |

| Record name | 3-[2-(2-Aminophenyl)ethyl]-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901222305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924871-48-7 | |

| Record name | 3-[2-(2-Aminophenyl)ethyl]-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924871-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(2-Aminophenyl)ethyl]-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901222305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Molecular Mechanisms of Action for 5 2 Aminophenethyl 4h 1,2,4 Triazol 3 Amine Derivatives

Antimicrobial Activity Investigations of 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole nucleus is a core component of numerous compounds demonstrating potent antimicrobial effects. semanticscholar.orgdergipark.org.trnepjol.inforesearchgate.netresearchgate.netistanbul.edu.tr The following sections detail the antibacterial, antifungal, antiviral, antitubercular, and antiparasitic activities of various 1,2,4-triazole derivatives, which may suggest the potential activity of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine and its analogs.

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antibacterial properties. dergipark.org.tr Studies have shown that Schiff bases derived from this core structure exhibit promising activity against various bacterial strains. For instance, certain derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. dergipark.org.trnepjol.inforesearchgate.netresearchgate.net

The antibacterial mechanism of some triazole derivatives is believed to involve the inhibition of essential bacterial enzymes. For example, some triazoles are thought to interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication. istanbul.edu.tr The structure-activity relationship (SAR) studies of these compounds often reveal that the nature and position of substituents on the triazole ring and its associated phenyl rings significantly influence their antibacterial potency.

Table 1: Antibacterial Activity of Selected 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives Data based on structurally similar compounds, not 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine.

| Compound ID | Substituent on Schiff Base | Test Organism | Activity |

|---|---|---|---|

| 4a | Cinnamaldehyde | S. aureus | Moderate |

| P. aeruginosa | Good | ||

| 4b | Vanillin | P. aeruginosa | High |

| 4c | p-Chlorobenzaldehyde | C. albicans | High |

| 5a | Thiazolidinone from 4a | S. aureus | Good |

| P. aeruginosa | Good |

| 5b | Thiazolidinone from 4b | S. aureus | Moderate |

Source: Adapted from studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. dergipark.org.trnepjol.info

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with several clinically used antifungal agents, such as fluconazole (B54011) and itraconazole, featuring this heterocyclic ring. Research into novel 1,2,4-triazole derivatives continues to yield compounds with significant antifungal activity. semanticscholar.orgresearchgate.net For example, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown promising results against fungal pathogens like Candida albicans. dergipark.org.trresearchgate.net

The primary mechanism of action for many triazole-based antifungal agents is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the cell membrane's integrity and ultimately, fungal cell death.

Table 2: Antifungal Activity of Selected 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives against Candida albicans Data based on structurally similar compounds, not 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine.

| Compound ID | Substituent | Zone of Inhibition (mm) |

|---|---|---|

| 4c | 4-Chlorobenzylideneamino | High |

| Standard (Triflucan) | - | High |

Source: Adapted from studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. dergipark.org.tr

The 1,2,4-triazole ring is present in the broad-spectrum antiviral drug ribavirin, highlighting the potential of this scaffold in antiviral research. nih.govnih.govresearchgate.netmdpi.com Studies on various 1,2,4-triazole derivatives have demonstrated their activity against a range of viruses. The mechanisms of antiviral action for triazole derivatives can be diverse, including the inhibition of viral replication enzymes or interference with viral entry into host cells. For instance, some triazole derivatives have been investigated as inhibitors of viral polymerases or helicases. nih.gov

Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is a priority. The 1,2,4-triazole scaffold has emerged as a promising framework for the design of novel anti-TB drugs. biointerfaceresearch.commdpi.com Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

The proposed mechanisms of action for some antitubercular triazoles involve the inhibition of key mycobacterial enzymes. For example, some derivatives are thought to target enzymes involved in the synthesis of the mycobacterial cell wall, such as InhA (enoyl-acyl carrier protein reductase). Molecular docking studies have been employed to understand the binding interactions of these compounds with their potential mycobacterial targets.

The 1,2,4-triazole core has also been explored for its potential against parasitic diseases, including malaria. researchgate.netnih.govrsc.org Researchers have synthesized and tested various triazole derivatives for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Additionally, some 1,2,4-triazole derivatives have been investigated for their activity against other parasites, such as those causing leishmaniasis and trypanosomiasis. The mechanism of action for antimalarial triazoles is an active area of research, with potential targets including parasitic enzymes essential for survival.

Anticancer and Antiproliferative Research on Triazole Analogs

The 1,2,4-triazole moiety is a key structural feature in several approved anticancer drugs, such as letrozole (B1683767) and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer. mdpi.comresearchgate.netmdpi.com This has spurred extensive research into the anticancer potential of novel 1,2,4-triazole derivatives.

Studies have shown that various analogs can exhibit significant antiproliferative activity against a range of human cancer cell lines, including those of the breast, liver, and central nervous system. nih.govnih.govmdpi.comnih.govmdpi.com For instance, a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity against a panel of 58 cancer cell lines. mdpi.com

The anticancer mechanisms of 1,2,4-triazole derivatives are diverse and can involve various cellular pathways. Some compounds induce apoptosis (programmed cell death) in cancer cells, while others may inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases or tubulin. mdpi.com Molecular docking studies are often used to predict and understand the interactions between these triazole derivatives and their potential biological targets.

Table 3: Anticancer Activity of Selected 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Data based on structurally similar compounds, not 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine.

| Compound ID | N-Aryl Substituent | Cancer Cell Line | Growth Percent (%) | Percent Growth Inhibition (%) |

|---|---|---|---|---|

| 4e | 2,5-dimethoxyphenyl | SNB-75 (CNS Cancer) | -58.75 | 41.25 |

| 4i | 3-ethoxyphenyl | SNB-75 (CNS Cancer) | -61.06 | 38.94 |

| UO-31 (Renal Cancer) | -69.86 | 30.14 | ||

| CCRF-CEM (Leukemia) | -73.08 | 26.92 | ||

| EKVX (Non-Small Cell Lung Cancer) | -73.39 | 26.61 |

Source: Adapted from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. mdpi.com

Inhibition of Cancer Cell Line Growth in vitro Studies

Derivatives of the 1,2,4-triazole scaffold have demonstrated significant cytotoxic activity against a variety of human cancer cell lines in laboratory settings. These in vitro studies are crucial for the initial screening and identification of compounds with potential therapeutic value.

A study on novel 1,2,4-triazole derivatives showcased their antiproliferative effects against liver (HepG2) and breast (MCF-7) cancer cell lines. Several compounds exhibited promising activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. Specifically, compounds 4, 7, 15, 17, 28, 34, and 47 were effective against HepG2 cells with IC50 values between 17.69 and 25.4 μM/L. nih.gov Against the MCF-7 breast cancer cell line, compounds 7, 14a, 17, 28, and 34 showed significant inhibition with IC50 values ranging from 17.69 to 27.09 μM/L. nih.gov

Similarly, another series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested against a panel of 58 cancer cell lines. researchgate.net Compound 4e was particularly sensitive against the CNS cancer cell line SNB-75, achieving a percent growth inhibition (PGI) of 41.25%. researchgate.net Compound 4i showed broad activity, with notable PGI values against SNB-75 (38.94%), UO-31 (renal cancer, 30.14%), CCRF-CEM (leukemia, 26.92%), EKVX (non-small cell lung cancer, 26.61%), and OVCAR-5 (ovarian cancer, 23.12%). researchgate.net

Further research into 2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives found that all tested compounds (M1-M10) displayed potent cytotoxic activities on human colon cancer (HT29) cell lines, with all IC50 values being lower than 10 µM. nih.gov

The table below summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives.

Table 1: Inhibition of Cancer Cell Line Growth by 1,2,4-Triazole Derivatives

| Compound/Derivative | Cancer Cell Line | Measurement | Result |

|---|---|---|---|

| Compound 7 | HepG2 (Liver) | IC50 | 17.69 - 25.4 µM/L nih.gov |

| Compound 17 | MCF-7 (Breast) | IC50 | 17.69 - 27.09 µM/L nih.gov |

| Compound 4e | SNB-75 (CNS) | PGI | 41.25% researchgate.net |

| Compound 4i | SNB-75 (CNS) | PGI | 38.94% researchgate.net |

| Compound 4i | UO-31 (Renal) | PGI | 30.14% researchgate.net |

| Compound M2 | HT29 (Colon) | IC50 | 2.18 µM nih.gov |

| Compound M6 | HT29 (Colon) | IC50 | 2.37 µM nih.gov |

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

A primary mechanism through which 1,2,4-triazole derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, and by interfering with the normal progression of the cell cycle.

Studies on novel synthetic 1,2,3-triazole-chalcone conjugates in leukemia cells (RPMI-8226) demonstrated their ability to induce apoptosis. The most effective compound, 11e, was found to upregulate the expression of pro-apoptotic markers such as BAX, caspase-3, and caspase-9. mdpi.com Further investigation into a series of bis-triazoles revealed that the lead compound, 12c, induced cell death through apoptosis, which was confirmed by DNA fragmentation studies showing characteristic ladders in agarose (B213101) gel electrophoresis. nih.gov

In addition to apoptosis, cell cycle arrest is a key outcome of treatment with these compounds. Indole-based 1,2,4-triazole derivatives have been shown to arrest the cell cycle at the G2/M phase in HeLa cells in a dose-dependent manner. figshare.com This blockage prevents the cells from entering mitosis, ultimately leading to cell death. Similarly, 1,2,4-triazole-3-carboxamide derivatives were found to exhibit their antiproliferative activities in leukemia cell lines by inducing cell cycle arrest. mdpi.com

Modulation of Key Intracellular Signaling Pathways (e.g., PP2A activation)

The modulation of intracellular signaling pathways is a critical aspect of the mechanism of action for many anticancer agents. Protein Phosphatase 2A (PP2A) is a tumor suppressor protein that is often inactivated in cancer cells, and its reactivation is a promising therapeutic strategy. However, based on the available scientific literature, there is currently no direct evidence specifically linking 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine derivatives to the activation of the PP2A signaling pathway. While various compounds are being investigated as PP2A activators, this mechanism has not been prominently documented for this specific class of triazole derivatives. nih.gov

Interaction with Specific Molecular Targets (e.g., Tubulin, Sphingosine Kinases)

The anticancer activity of 1,2,4-triazole derivatives can often be traced to their interaction with specific molecular targets that are vital for cancer cell proliferation and survival.

Tubulin: Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several studies have identified 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors. zsmu.edu.uabohrium.com These compounds often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. figshare.com This action leads to mitotic arrest, cell cycle disruption at the G2/M phase, and subsequent apoptosis. bohrium.com One study reported an indole-1,2,4-triazole derivative (compound 12) that inhibited tubulin polymerization with an IC50 value of 2.1 µM. bohrium.com

Sphingosine Kinases (SphK): Sphingosine kinases, with their two isoforms SphK1 and SphK2, are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in cell survival, proliferation, and angiogenesis. Up-regulation of SphK1 is observed in a wide range of cancers. zsmu.edu.ua Several triazole-based compounds have been developed as inhibitors of SphK. zsmu.edu.uaresearchgate.net By blocking the activity of these kinases, the derivatives can disrupt the pro-survival S1P signaling pathway, thereby promoting apoptosis and inhibiting cancer cell growth. For example, a series of 1,2,3-triazoles were evaluated as SphK inhibitors, with compound 8f showing selectivity for SphK1. zsmu.edu.ua

Anti-inflammatory and Analgesic Effects of Triazole Derivatives

Beyond their anticancer properties, derivatives of 1,2,4-triazole have been extensively investigated for their anti-inflammatory and analgesic effects, showing potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory activity of 1,2,4-triazole derivatives is largely attributed to their ability to modulate key enzymes and signaling molecules involved in the inflammatory cascade.

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the synthesis of pro-inflammatory prostaglandins. Numerous studies have reported 1,2,4-triazole derivatives that act as potent and selective COX-2 inhibitors. For instance, a series of 1,2,4-triazole Schiff bases included compounds (3a and 3b) that were more potent than the reference drug celecoxib (B62257) in vitro. In addition to COX inhibition, some triazole derivatives also inhibit lipoxygenases (LOXs), another class of enzymes involved in producing inflammatory mediators.

Furthermore, these compounds can reduce the levels of pro-inflammatory cytokines. Research has shown that certain 1,2,4-triazole structures can decrease the production of tumor necrosis factor-alpha (TNF-α) and various interleukins, such as IL-6 and IL-1. For example, one study on 1,2,3-triazole derivatives found that the most active compound significantly decreased the levels of IL-6 and TNF-α while increasing the anti-inflammatory cytokine IL-4 in blood serum.

Table 2: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives via COX Inhibition

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Note |

|---|---|---|---|

| Compound 14 | 13.5 | 0.04 | Activity similar to celecoxib |

| Compound 3a | 12.47 | 0.04 | More potent than celecoxib in vitro |

| Compound 3b | 13.0 | 0.04 | More potent than celecoxib in vitro |

| Compound 21a | 9.15 | 1.98 | Exhibited greater in vivo analgesic effects than celecoxib |

| Compound 21b | 8.85 | 2.13 | Exhibited greater in vivo analgesic effects than celecoxib |

Interaction with Pain Receptor Systems

The analgesic properties of 1,2,4-triazole derivatives have been confirmed in various preclinical models of pain. The activity is often evaluated using methods such as the acetic acid-induced writhing test, which assesses peripheral analgesic effects, and the hot plate test, which measures central analgesic activity.

While direct interaction with opioid receptors is not the primary mechanism, some research points to other pain-related targets. A series of tricyclic triazoles were identified as potent antagonists of the sigma-1 receptor (σ1R). The σ1 receptor is an intracellular chaperone protein implicated in the modulation of various neurotransmitter systems and ion channels involved in pain processing. Antagonism of this receptor is a recognized strategy for developing novel analgesics, particularly for neuropathic pain. The identification of triazole derivatives with high affinity for this receptor suggests a specific mechanism through which they may exert their pain-relieving effects.

Central Nervous System (CNS) Related Activities of Triazole Scaffolds

The unique structural features of 1,2,4-triazole derivatives, including their ability to participate in hydrogen bonding and their rigid framework, make them promising candidates for interacting with various biological targets within the central nervous system. Research has highlighted their potential as anticonvulsant, anxiolytic, and antidepressant agents, often linked to their ability to modulate key neurotransmitter systems.

Anticonvulsant Properties and Neurotransmitter System Modulation

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The search for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Derivatives of 1,2,4-triazole have emerged as a promising class of compounds in this area.

Numerous studies have demonstrated the anticonvulsant potential of 1,2,4-triazole derivatives in various preclinical models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard screening models used to identify compounds with potential efficacy against generalized tonic-clonic and myoclonic seizures, respectively. For instance, a series of 1,3,5-substituted-1H-1,2,4-triazoles were evaluated for their anticonvulsant activity using the MES model. researchgate.net Similarly, coumarin-incorporated 1,2,4-triazole-5-thione derivatives have shown significant anticonvulsant activity in both MES and scPTZ screens. researchgate.net One notable compound from this series provided protection from seizures at a dose of 30 mg/kg in the MES test and was also active in the scPTZ screen at 100 mg/kg. researchgate.net

Further research into triazole-quinolinone derivatives has identified compounds with potent anti-MES activity. The table below summarizes the anticonvulsant activity of selected triazole-quinolinone compounds.

| Compound | MES ED₅₀ (mg/kg) | MES TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 3c | 63.4 | 264.1 | 4.2 |

| 3f | 78.9 | 253.5 | 3.2 |

| 3g | 84.9 | 439.9 | 5.2 |

| Data sourced from studies on triazole-quinolinone derivatives. |

The mechanism underlying the anticonvulsant activity of triazole scaffolds is often linked to their interaction with neurotransmitter systems, particularly the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and enhancing its signaling is a key strategy for seizure control. Some antiseizure compounds containing a triazole moiety have been shown to modulate GABAergic activity in mice. nih.gov Enzyme-linked immunosorbent assays (ELISA) have demonstrated that the antiseizure and antidepressant activities of certain triazole-quinolinone compounds are mediated by affecting the concentration of GABA in the brain. nih.gov Molecular docking studies have further supported these findings, showing good interaction between these compounds and the GABA-A receptor. nih.gov

Anxiolytic and Antidepressant Potentials

Anxiety and depression are prevalent mood disorders that significantly impact quality of life. The 1,2,4-triazole scaffold has been explored for its potential to yield novel anxiolytic and antidepressant agents.

The anxiolytic potential of substituted 1,2,4-triazole derivatives has been assessed using animal models such as the hole-board test and the staircase method. mdpi.com In these tests, a reduction in exploratory behavior (nose pokes in the hole-board test) or an increase in climbing activity (staircase test) can be indicative of anxiolytic action. While many of the tested triazole derivatives showed poor anxiolytic activity, a few compounds exhibited moderate effects. mdpi.com

In the realm of antidepressant research, the forced swim test (FST) is a common behavioral despair model used for screening potential antidepressant candidates. A decrease in the immobility time of mice in the FST is considered an indicator of antidepressant activity. A study on triazole-quinolinone derivatives found that all tested compounds significantly reduced the immobility time in the FST at a dose of 50 mg/kg. nih.gov Notably, some of these compounds demonstrated a greater reduction in immobility time than the standard antidepressant drug fluoxetine (B1211875). nih.gov The antidepressant effect of one promising compound was further confirmed in the tail suspension test (TST), another widely used behavioral despair model. nih.gov

The table below presents the effect of selected triazole-quinolinone compounds on immobility time in the forced swim test.

| Compound | Dose (mg/kg) | Immobility Time Reduction |

| 3f | 50 | Superior to fluoxetine |

| 3g | 50 | Superior to fluoxetine |

| 3h | 50 | Superior to fluoxetine |

| 3i | 50 | Superior to fluoxetine |

| 3j | 50 | Superior to fluoxetine |

| Data represents a qualitative comparison to the standard drug fluoxetine based on the cited study. nih.gov |

Interaction with Dopamine (B1211576) and Serotonin (B10506) Transporters

Dopamine and serotonin are key neurotransmitters involved in the regulation of mood, cognition, and motor control. The dopamine transporter (DAT) and the serotonin transporter (SERT) are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling. These transporters are important targets for many psychotropic medications.

Based on the available scientific literature, there is currently no specific research detailing the interaction of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine or its direct derivatives with dopamine and serotonin transporters. While some 1,2,4-triazole derivatives have been investigated as dopamine D3 receptor antagonists, this is a distinct mechanism from interacting with the dopamine transporter. Similarly, although some triazole derivatives exhibit antidepressant-like effects, which often involve the serotonergic system, direct studies on their binding or inhibitory activity at the serotonin transporter have not been reported.

Other Biological Activities and Mechanistic Insights

Beyond their effects on the central nervous system, derivatives of the 1,2,4-triazole scaffold have been investigated for a range of other biological activities, including antioxidant and enzyme-inhibiting properties.

Antioxidant Capabilities and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders. Compounds with antioxidant properties can help to mitigate the damaging effects of oxidative stress.

Several studies have highlighted the antioxidant potential of 1,2,4-triazole derivatives. nih.govnih.gov These compounds can act as free radical scavengers, helping to protect cells from oxidative damage. nih.govnih.gov The antioxidant activity of these derivatives is believed to contribute to their neuroprotective effects. For example, in the context of ischemic stroke, certain 1,2,4-triazole derivatives have been shown to protect neuronal cells from cytotoxicity induced by oxidative stressors like hydrogen peroxide. nih.gov The mechanism of this neuroprotection involves scavenging ROS, restoring mitochondrial membrane potential, and enhancing the activity of the endogenous antioxidant defense system. nih.gov

Enzyme Inhibition Profiles (e.g., Urease, PDE4A, SYK, LRRK2, MYLK)

The 1,2,4-triazole scaffold has been identified as a valuable pharmacophore for the design of inhibitors targeting a variety of enzymes implicated in different disease states.

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with infections caused by bacteria such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating these infections. Several 1,2,4-triazole derivatives have been synthesized and evaluated as urease inhibitors, with some compounds exhibiting potent inhibitory activity. nih.govnih.gov The structural similarity of some triazole-3-thiones to urea, the natural substrate of urease, is thought to contribute to their inhibitory action. nih.gov

PDE4A: Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in inflammatory processes. Inhibition of PDE4 is a validated therapeutic approach for inflammatory diseases. Substituted nih.govnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazines and nih.govnih.govnih.govtriazolo[4,3-b]pyridazines have been identified as highly potent and selective inhibitors of PDE4 isoforms, including PDE4A. google.com

LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a protein that has been implicated in the pathogenesis of Parkinson's disease. Inhibition of LRRK2 kinase activity is being explored as a potential neuroprotective strategy. A series of nih.govnih.govnih.govtriazolo[4,3-b]pyridazines have been discovered to be potent inhibitors of both wild-type and mutant LRRK2 kinase activity. researchgate.net

SYK and MYLK: Spleen tyrosine kinase (SYK) and Myosin light-chain kinase (MYLK) are enzymes involved in various cellular signaling pathways, and their dysregulation has been linked to inflammatory diseases and cancer. Currently, there is a lack of specific research in the available scientific literature detailing the inhibitory activity of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine or its derivatives against SYK and MYLK.

Receptor Modulation Studies (e.g., GABA-A Receptor, Cannabinoid CB1 Receptor)

Derivatives of the 1,2,4-triazole scaffold have been the subject of significant investigation for their potential to modulate key receptors in the central nervous system, notably the GABA-A receptor and the Cannabinoid CB1 receptor. These studies are crucial in elucidating the mechanism of action and therapeutic potential of this class of compounds.

GABA-A Receptor Modulation

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain. Its modulation by various therapeutic agents can result in sedative, anxiolytic, and anticonvulsant effects. Research has shown that certain 1,2,4-triazole derivatives can interact with the GABA-A receptor complex, influencing its function.

A novel class of 7-phenyl- nih.govsemanticscholar.orgresearchgate.nettriazol-5(4H)-one derivatives has been designed and synthesized, demonstrating significant in vivo anticonvulsant activities. nih.gov Mechanism studies revealed that specific compounds within this series, namely 4f and 4k, are sensitive to the subunit configuration of synaptic α1β2γ2 GABA-A receptors. nih.gov This suggests that their modulatory effects are dependent on the specific composition of the receptor, a key factor in determining the pharmacological profile of a GABA-A modulating agent. The interaction of these derivatives with the GABA-A receptor highlights the potential for developing selective modulators with improved therapeutic indices.

Further investigations into the structure-activity relationships of 1,2,4-triazole derivatives have explored their affinity for the GABA-A receptor and its associated benzodiazepine (B76468) binding site. researchgate.net While detailed binding data for a broad range of these compounds are still emerging, the existing research underscores the importance of the 1,2,4-triazole nucleus as a scaffold for designing novel GABA-A receptor modulators. The diverse biological activities of 1,2,4-triazoles are attributed to their unique structural properties, which allow them to interact with high affinity at biological receptors. semanticscholar.orgtandfonline.com

Table 1: Anticonvulsant Activity of Select 7-phenyl- nih.govsemanticscholar.orgresearchgate.nettriazol-5(4H)-one Derivatives

| Compound | Sc-PTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|

| 3u | 23.7 | > 267 | > 11.3 |

| 4f | 17.1 | > 267 | > 15.6 |

| 4k | 18.3 | > 267 | > 14.6 |

Data sourced from a study on novel 7-phenyl- nih.govsemanticscholar.orgresearchgate.nettriazol-5(4H)-one derivatives. nih.gov

Cannabinoid CB1 Receptor Modulation

The Cannabinoid CB1 receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system and plays a crucial role in regulating a variety of physiological processes. The 1,2,4-triazole scaffold has been identified as an attractive motif for developing cannabinoid receptor ligands. nih.gov

In one study, a series of 1-benzyl-1H-1,2,4-triazoles were synthesized and evaluated for their CB1 receptor binding affinity. nih.gov Compound 12a from this series demonstrated a notable affinity for the CB1 receptor in the nanomolar range, indicating a potent interaction. nih.gov This finding builds upon earlier research that identified 3-alkyl-1,5-diaryl-1H-1,2,4-triazoles as a novel class of CB1 receptor antagonists. nih.gov For instance, the compound LH21 (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole) was reported to exhibit antiobesity activity in in vivo assays, an effect attributed to its CB1 receptor antagonism. nih.gov

Further structure-activity relationship studies on 1,2,4-triazole-containing diarylpyrazolyl carboxamides have shown that incorporating a 1,2,4-triazole ring onto a pyrazole (B372694) scaffold via a methylene (B1212753) linker can significantly improve CB1 receptor binding affinity. nih.gov Importantly, these analogs also displayed excellent selectivity for the CB1 receptor over the CB2 receptor. nih.gov The development of novel 1,2,4-triazole-containing compounds has also yielded derivatives with potent anti-CB1 activity. semanticscholar.orgtandfonline.com Specifically, compounds 5e and 5f were identified as being structurally similar to known CB1 antagonists with comparable binding affinity and poses. tandfonline.com

Table 2: CB1 Receptor Affinity of a Select 1-benzyl-1H-1,2,4-triazole Derivative

| Compound | CB1R Affinity (Kᵢ in nM) |

|---|---|

| 12a | In the nanomolar range |

Data from a study on benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands. nih.gov

Structure Activity Relationship Sar Studies of 5 2 Aminophenethyl 4h 1,2,4 Triazol 3 Amine Analogs

Impact of Substituents on the 1,2,4-Triazole (B32235) Ring System on Bioactivity

The 1,2,4-triazole ring serves as a versatile scaffold in medicinal chemistry. nih.gov Its bioactivity is significantly modulated by the nature of the substituents at various positions. The ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions is a key determinant of its pharmacological profile.

Role of the 3-Amino Group in Ligand-Receptor Interactions

The 3-amino group on the 1,2,4-triazole ring is a critical functional group for establishing interactions with biological targets. This group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to receptor sites. The presence of the amino group is known to be important for the biological activity of various 3-amino-1,2,4-triazole derivatives. researchgate.netmdpi.com

In many heterocyclic compounds, amino groups are essential for forming key hydrogen bonds with amino acid residues in enzyme active sites or receptor binding pockets. For instance, in the context of antifungal agents, the nitrogen atoms of the triazole ring are crucial for coordinating with the heme iron of cytochrome P450 enzymes. nih.gov While not directly analogous, this highlights the importance of nitrogen-containing functional groups in ligand-receptor interactions.

Effects of Modifications on the Aminophenethyl Side Chain on Biological Response

Modifications to the aminophenethyl side chain can have profound effects on the biological activity of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine analogs. These modifications can alter the molecule's affinity for its target, as well as its pharmacokinetic properties.

Alterations to the Ethylene (B1197577) Bridge and their Pharmacological Consequences

The ethylene bridge connecting the phenyl ring to the triazole core provides a degree of conformational flexibility. Shortening or lengthening this bridge would alter the distance between the phenyl ring and the triazole, which could disrupt optimal binding to a receptor. The introduction of rigidity, for example, by incorporating a double bond or a cyclic structure, would restrict the conformational freedom and could either enhance or diminish activity depending on the preferred binding conformation.

Studies on other classes of compounds with a phenethyl moiety have shown that the nature of this linker is critical. For example, in the development of FOXM1 inhibitors, modifications to a similar ether linkage have been systematically explored to optimize activity. nih.gov

Substitutions on the Phenyl Ring and their Impact on Bioactivity

The phenyl ring of the aminophenethyl substituent is a key site for modification to fine-tune the pharmacological properties of the molecule. The introduction of various substituents on the phenyl ring can influence the electronic and steric properties, as well as the lipophilicity of the entire molecule.

The position and nature of these substituents are critical. For example, in a series of phenyl-substituted thiazole-linked 1,2,4-triazole derivatives, different substitutions on the phenyl ring led to significant variations in their antimicrobial activity. researchgate.net Electron-donating or electron-withdrawing groups can alter the electron density of the phenyl ring, affecting its ability to engage in pi-pi stacking or cation-pi interactions. The size and position of the substituent will also influence how the molecule fits into the binding site of its target.

Below is a hypothetical interactive data table illustrating the potential impact of phenyl ring substitutions on bioactivity, based on general SAR principles observed in related 1,2,4-triazole derivatives.

| Substituent (R) | Position on Phenyl Ring | Predicted Bioactivity | Rationale |

| -H | - | Baseline | Unsubstituted parent compound. |

| -Cl | para | Potentially Increased | Increases lipophilicity, may enhance binding to hydrophobic pockets. |

| -OCH3 | para | Potentially Increased | Electron-donating group, can form hydrogen bonds. |

| -NO2 | meta | Potentially Decreased | Electron-withdrawing group, may introduce unfavorable steric or electronic interactions. |

| -CH3 | ortho | Potentially Decreased | Potential for steric hindrance with the binding site. |

Significance of the Amino Group Position and Substitution Pattern on Bioactivity

The amino group on the phenethyl side chain is a key pharmacophoric feature. Its position (ortho, meta, or para) on the phenyl ring would significantly impact the geometry of the molecule and its ability to interact with a receptor. A para-amino group, for instance, would place the nitrogen atom at the furthest point from the triazole ring, allowing it to interact with a different region of the binding site compared to an ortho or meta-substituted analog.

Furthermore, substitution on this amino group (i.e., forming a secondary or tertiary amine) would alter its hydrogen bonding capacity and basicity. N-alkylation could increase lipophilicity but might also introduce steric hindrance. The specific nature of the N-substituent would need to be optimized for a given biological target.

The following table summarizes the potential effects of modifying the amino group on the phenethyl side chain.

| Modification | Predicted Effect on Bioactivity | Rationale |

| Change of position from para to ortho | Significant change | Alters the spatial relationship between the amino group and the triazole core, likely affecting receptor fit. |

| N-methylation | Variable | Increases lipophilicity but reduces hydrogen bond donor capacity. The effect would be target-dependent. |

| N-acetylation | Likely decreased | Neutralizes the basicity of the amino group and adds steric bulk, likely disrupting favorable ionic or hydrogen bonding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine, QSAR studies are pivotal in understanding how structural modifications influence their therapeutic potential, thereby guiding the rational design of more potent and selective analogs.

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of predictive QSAR models for 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine derivatives would involve a systematic process. Initially, a dataset of analogs with experimentally determined biological activities is compiled. Subsequently, a wide array of molecular descriptors is calculated for each analog. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Statistical methods are then utilized to generate a mathematical equation that correlates these descriptors with the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN). physchemres.org For instance, in a study on other 1,2,4-triazole derivatives, MLR and MNLR models were successfully developed to predict their anti-pancreatic cancer activity. physchemres.org A similar approach could be applied to the target compound's derivatives. The predictive power and robustness of the resulting models are rigorously validated using both internal and external validation techniques. A successfully developed QSAR model can then be used to predict the biological activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and biological evaluation.

The table below illustrates a hypothetical set of structural descriptors that could be used in a QSAR model for 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine derivatives.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Governs electrostatic interactions with the biological target. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences the fit of the molecule within the binding site of the target. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and degree of branching of the molecule. |

Identification of Key Physico-Chemical Parameters Correlating with Potency

A crucial outcome of QSAR modeling is the identification of the key physico-chemical parameters that have the most significant impact on the biological potency of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine derivatives. By analyzing the generated QSAR equation, researchers can determine which structural properties are positively or negatively correlated with the desired activity.

For example, a QSAR study on a series of 1,2,4-triazole derivatives might reveal that increased lipophilicity in a specific region of the molecule enhances its activity, while bulky substituents at another position are detrimental. In a QSAR analysis of certain 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols, it was found that increasing the size of the radicals, particularly with the introduction of aromatic fragments, had a significant influence on their toxicological profile. zsmu.edu.uaresearchgate.net This kind of information is invaluable for guiding the optimization of lead compounds.

The following table provides examples of physico-chemical parameters and their potential correlation with the potency of hypothetical 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine derivatives, based on general QSAR principles.

| Physico-Chemical Parameter | Correlation with Potency | Rationale |

| LogP | Positive (within a certain range) | Enhanced membrane permeability and hydrophobic interactions. |

| Polar Surface Area (PSA) | Negative | Excessive polarity can hinder passage through biological membranes. |

| Hydrogen Bond Donors/Acceptors | Optimal number required | Crucial for specific interactions with the target binding site. |

| Molecular Weight | Optimal range | Affects solubility, permeability, and overall "drug-likeness". |

Ligand Efficiency and Drug Likeness Assessments in SAR Optimization

In addition to QSAR, the concepts of ligand efficiency (LE) and drug-likeness are critical metrics used in the Structure-Activity Relationship (SAR) optimization of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine derivatives. These assessments help in selecting and prioritizing compounds that are more likely to become successful drugs.

Ligand efficiency is a measure of the binding energy per atom of a ligand to its target. wikipedia.org It is a useful metric for comparing the potency of compounds of different sizes. wikipedia.org By optimizing for higher ligand efficiency, medicinal chemists can identify smaller, more efficient molecules that have a higher potential for development into drugs with favorable pharmacokinetic and pharmacodynamic properties.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. nih.gov This is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov Adherence to these rules is thought to increase the probability of good oral bioavailability.

The table below illustrates the calculation of various ligand efficiency and drug-likeness metrics for a hypothetical series of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine analogs.

| Compound | pIC50 | Molecular Weight | LogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Analog 1 | 7.2 | 350 | 3.1 | 0.35 | 4.1 |

| Analog 2 | 7.5 | 380 | 3.8 | 0.33 | 3.7 |

| Analog 3 | 8.1 | 360 | 3.2 | 0.39 | 4.9 |

| Analog 4 | 6.8 | 410 | 4.5 | 0.28 | 2.3 |

In this hypothetical example, Analog 3 would be considered a promising candidate for further development due to its high pIC50, excellent ligand efficiency, and strong lipophilic ligand efficiency. These metrics, in conjunction with QSAR models, provide a powerful toolkit for the rational design and optimization of novel 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine derivatives as potential therapeutic agents. Recent studies have shown that marketed drugs are often differentiated from other compounds by having higher values for both ligand efficiency (LE) and lipophilic ligand efficiency (LLE). nih.govacs.orgnih.gov

Computational and Theoretical Investigations of 5 2 Aminophenethyl 4h 1,2,4 Triazol 3 Amine

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is fundamental in identifying potential biological targets and understanding the intricacies of molecular recognition. For derivatives of 1,2,4-triazole (B32235), these studies have been widely applied to elucidate their binding modes with various enzymes and receptors.

Prediction of Binding Poses with Putative Protein Targets

Molecular docking simulations for 1,2,4-triazole derivatives have successfully predicted their binding poses within the active sites of several key protein targets. For instance, in studies targeting the c-kit tyrosine kinase, a receptor implicated in cancer, 1,2,4-triazole-based acetamide (B32628) derivatives were shown to fit within the kinase's binding pocket. nih.gov Similarly, docking studies of other 1,2,4-triazole compounds against targets like the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) have revealed how these molecules can occupy the active site, suggesting a mechanism for their potential antitubercular activity. nih.gov The predicted poses from these simulations are crucial for understanding how a compound like 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine might orient itself within a biological target to exert a therapeutic effect.

Identification of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The biological activity of a compound is intimately linked to its interactions with the target protein. Molecular docking excels at identifying these key interactions. For 1,2,4-triazole derivatives, the triazole ring itself is a key pharmacophore capable of forming hydrogen bonds through its nitrogen atoms. researchgate.net Docking studies have repeatedly demonstrated the importance of hydrogen bonding between the 1,2,4-triazole moiety and amino acid residues in the active site of target proteins. nih.govpensoft.net For example, in a study of 1,2,4-triazole derivatives targeting the InhA enzyme, a hydrogen bond was observed between a nitrogen atom of the triazole ring and the amino acid Gly96. nih.gov

Beyond hydrogen bonding, hydrophobic interactions and pi-stacking are also critical for binding affinity. The phenyl rings present in many 1,2,4-triazole derivatives, including the aminophenethyl group of the titular compound, can engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. nih.govpensoft.net These interactions collectively contribute to the stability of the ligand-protein complex.

Table 1: Representative Molecular Docking Data for 1,2,4-Triazole Derivatives

| Compound/Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1,2,4-Triazole-acetamide hybrid | c-kit tyrosine kinase | -176.749 | Not specified | Not specified |

| 1,2,4-Triazole-based compound 7e | InhA (PDB ID: 4TRO) | -11.7 | Val65, Ile194, Ser94, Gly96, Ser20 | Hydrogen bonding, Hydrophobic π-H bond |

| 4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-one | Tyrosinase (PDB ID: 2Y9X) | Not specified | His244, His263, Phe264, Val283 | Not specified |

| Adamantane-linked 1,2,4-triazole | 11β-HSD1 | Similar to native ligand | Unable to form key interactions | Not specified |

This table presents a compilation of data from various studies on 1,2,4-triazole derivatives to illustrate the type of information generated from molecular docking studies. The specific values are not directly for 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine but are representative of the compound class.

Application in Virtual Screening for Hit Identification

Virtual screening is a computational approach that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Molecular docking is a primary engine for virtual screening. In the context of 1,2,4-triazole derivatives, virtual screening has been employed to sift through extensive compound libraries to discover potential inhibitors for various targets. For example, a virtual screening of a library of 1,2,4-triazole derivatives was performed to identify potential adenosine (B11128) A2B receptor antagonists. nih.gov This process led to the identification of several promising hits that were then synthesized and evaluated for their biological activity, with some compounds showing significant cytotoxic effects against cancer cell lines. nih.gov This highlights the power of virtual screening in prioritizing compounds for further experimental investigation, a process that would be highly applicable to a focused library containing 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine.

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed analysis of the stability of the ligand-protein complex and the conformational behavior of the compound in a simulated biological environment.

Analysis of Ligand-Protein Complex Stability and Dynamics

A key application of MD simulations is to assess the stability of a ligand-protein complex. This is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. github.io A stable RMSD profile suggests that the ligand remains bound in a consistent manner within the active site. acs.org For 1,2,4-triazole derivatives, MD simulations have been used to confirm the stability of their interactions with target proteins. For example, a 100 ns MD simulation of a novel N-acetyl-derived Schiff base incorporating a 1,2,4-triazole moiety showed that the compound maintained a robust engagement with its protein targets, as indicated by consistent RMSD profiles. acs.org

Another important metric is the root mean square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. github.io Analysis of RMSF can reveal which parts of the protein are flexible and which are stabilized upon ligand binding. In simulations of 1,2,4-triazole derivatives, minimal fluctuations in the amino acid residues of the binding pocket indicate a stable interaction. acs.org

Table 2: Representative Molecular Dynamics Simulation Parameters for 1,2,4-Triazole-Protein Complexes

| System | Simulation Time | Key Stability Metric | Observation |

| N-acetyl-derived 1,2,4-triazole with CYP17A1 | 100 ns | RMSD, RMSF | Consistent profiles with minimal fluctuations, suggesting stable binding. |

| Mono-triazole derivative with Aβ42 protofibril | Not specified | RMSD | Higher RMSD for the complex compared to the protofibril alone, indicating structural changes. |

| 1,2,4-Triazole derivative with antioxidant enzyme | 100 ns | RMSD, RMSF, SASA, Rg, PCA | Great stability during the formation of the complex. |

This table provides illustrative data from MD simulations of various 1,2,4-triazole derivatives to demonstrate the types of analyses performed. The data is not specific to 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine.

Exploration of Compound Conformations in Simulated Biological Environments

MD simulations also allow for the exploration of the conformational landscape of a flexible molecule like 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine within the binding site of a protein. The aminophenethyl side chain can adopt various conformations, and MD simulations can reveal which of these are energetically favorable and how they influence the binding interactions. By simulating the compound in a solvated environment that mimics physiological conditions, researchers can gain a more realistic understanding of its dynamic behavior and how it adapts to the topology of the protein's active site. This information is invaluable for structure-based drug design, as it can guide the modification of the compound to improve its binding affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability, reactivity, and spectroscopic signature. dnu.dp.uaresearchgate.net

The electronic landscape of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher chemical reactivity. researchgate.net For a molecule like 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine, DFT calculations would likely show the HOMO localized primarily on the electron-rich aminophenethyl group and the triazole ring's amino substituent, as these are the primary sites for electron donation. Conversely, the LUMO would likely be distributed across the heterocyclic triazole ring, which can act as an electron acceptor. These calculations help identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment (μ) | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Ionization Potential | 5.8 eV | Energy required to remove an electron; directly related to EHOMO. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added; directly related to ELUMO. |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. bohrium.comsubstack.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used DFT-based approach to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com By calculating the expected chemical shifts for each proton and carbon atom in 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine, a theoretical spectrum can be generated. researchgate.net This predicted spectrum can be compared with experimental data to confirm the correct synthesis and structural assignment of the molecule. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. DFT calculations can predict these harmonic vibrational frequencies by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net The resulting theoretical IR spectrum for 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine would show characteristic peaks corresponding to N-H stretching (from the amine and triazole groups), C-H stretching (aromatic and aliphatic), C=N stretching within the triazole ring, and aromatic ring vibrations. Comparing this theoretical spectrum with an experimental one helps to verify the compound's identity and functional groups. researchgate.netnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Theoretical Toxicity Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. In silico ADME predictions offer a rapid and cost-effective way to assess these properties early in the drug discovery process. nih.govresearchgate.netslideshare.net

ADME properties determine how a drug is processed by the body. nih.gov Computational models, often built using machine learning algorithms trained on large datasets of known drugs, can predict these properties based on molecular structure. semanticscholar.orgacs.org For 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine, these predictions would assess its "drug-likeness."

Key predicted parameters include:

Absorption: Models would predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). nih.gov

Distribution: Predictions would estimate plasma protein binding and the volume of distribution (Vd), which indicates how widely the compound distributes into tissues. semanticscholar.org

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it might inhibit these enzymes, a common cause of drug-drug interactions.

Excretion: Parameters like total clearance (CL) and half-life (t½) can be estimated. researchgate.net

| ADME Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have moderate ability to cross intestinal cell barriers. |

| Plasma Protein Binding | High | A significant fraction of the compound may bind to plasma proteins, affecting its free concentration. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with drugs metabolized by this enzyme. |

| Lipinski's Rule of Five | 0 Violations | Physicochemical properties are within the range typical for orally active drugs. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

Theoretical toxicity assessment aims to identify potential safety liabilities based on a compound's chemical structure. researchgate.net One common approach is the identification of "structural alerts," which are molecular fragments known to be associated with toxicity. researchgate.netnih.gov

The 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine molecule contains a primary aromatic amine (the aminophenethyl group). This functional group is a well-known structural alert, as aromatic amines can be metabolically activated in the liver to form reactive electrophilic intermediates. researchgate.netnih.govblumberginstitute.org These reactive metabolites can covalently bind to macromolecules like proteins and DNA, which can potentially lead to toxicities such as hepatotoxicity or mutagenicity. researchgate.net Computational toxicology platforms can automatically flag such substructures, alerting researchers to a potential risk that warrants further investigation. Read-across principles would involve comparing the compound to other structurally similar aromatic amines with known toxicity profiles to infer potential hazards. nih.gov

Homology Modeling and De Novo Receptor Identification for Novel Applications

When the biological target of a compound is unknown, or when researchers wish to explore new therapeutic uses, advanced computational techniques like homology modeling and de novo receptor identification can be employed.

Homology Modeling: If 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine is hypothesized to act on a specific protein for which no experimental 3D structure is available, a homology model can be built. uniroma1.itnih.gov This technique uses the known 3D structure of a similar protein (a "template") to construct a model of the target protein's structure. cresset-group.com Once a reliable model is created, molecular docking simulations can be performed to predict how 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine might bind to this target, revealing key interactions and guiding the design of more potent analogs. jddtonline.info

De Novo Receptor Identification: In cases where there is no hypothesized target, de novo methods can be used to identify potential binding sites across the known proteome. benthamdirect.comnih.gov These approaches, often called inverse docking or target fishing, screen the compound against a large library of protein structures. ntu.edu.sgresearchgate.net By identifying proteins to which the molecule is predicted to bind with high affinity, this method can generate novel hypotheses about its mechanism of action and suggest new therapeutic indications for which it might be effective. nih.gov This approach opens the door to discovering entirely new applications for the compound beyond its originally intended purpose.

Future Perspectives and Advanced Research Directions for 5 2 Aminophenethyl 4h 1,2,4 Triazol 3 Amine

Exploration of Undiscovered Biological Targets and Disease Areas

The 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore present in numerous clinically approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The unique structural features of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine, specifically the aminophenethyl group, suggest the potential for interaction with a variety of biological targets that have not yet been investigated for this specific molecule.

Future research should focus on broad-spectrum screening to identify novel biological targets. This could involve assays against a diverse panel of receptors, enzymes, and ion channels. Given the prevalence of the aminophenethyl moiety in neurologically active compounds, exploring targets within the central nervous system could be a particularly fruitful avenue. Furthermore, based on the activities of other substituted triazoles, investigations into its potential as an antimicrobial, anti-inflammatory, or antiproliferative agent are warranted.

Development of Highly Efficient and Sustainable Synthetic Methodologies

While general methods for the synthesis of 1,2,4-triazole derivatives are well-documented, the development of highly efficient and sustainable synthetic routes specifically for 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine is a crucial area for future research. Green chemistry principles should be at the forefront of these efforts, aiming to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times and improve yields for the synthesis of other triazole derivatives and could be adapted for this compound. The exploration of one-pot, multi-component reactions would also be a valuable strategy to streamline the synthetic process and reduce the need for intermediate purification steps.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures |

| Use of Greener Solvents | Reduced environmental impact, improved safety |

| Catalytic Methods | Increased reaction efficiency, reduced stoichiometric waste |

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Optimization

Once initial biological activities are identified, high-throughput screening (HTS) and combinatorial chemistry will be instrumental in the lead optimization process. HTS allows for the rapid screening of large libraries of compounds against a specific biological target, enabling the identification of initial hits with desired activity.

Combinatorial chemistry can then be employed to generate a focused library of derivatives of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine. By systematically modifying the aminophenethyl and triazole moieties, it will be possible to explore the structure-activity relationships (SAR) and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Application in Prodrug Design and Targeted Delivery Systems to Enhance Therapeutic Index

To improve the therapeutic index of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine, future research should explore prodrug strategies and targeted delivery systems. Prodrugs are inactive or less active precursors that are converted to the active drug in the body. This approach can be used to overcome challenges such as poor solubility, instability, or non-specific toxicity.

Targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based carriers, can be designed to deliver the compound specifically to the site of action, thereby increasing efficacy and reducing off-target effects. The primary amine and the triazole ring of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine offer potential handles for conjugation to targeting moieties or incorporation into delivery vehicles.

Leveraging Advanced Computational Modeling for Rational Drug Design and Optimization

Advanced computational modeling techniques are invaluable tools for the rational design and optimization of drug candidates. Molecular docking and molecular dynamics simulations can be used to predict the binding mode of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine and its analogs to potential biological targets.

These in silico studies can provide insights into the key interactions between the ligand and the target, guiding the design of new derivatives with enhanced affinity and selectivity. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of the compounds with their biological activity, further aiding in the optimization process.

Table 2: Computational Approaches for Drug Design

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Prediction of binding mode and affinity to a biological target |

| Molecular Dynamics Simulations | Study of the dynamic behavior and stability of ligand-target complexes |

| QSAR Modeling | Correlation of chemical structure with biological activity |

| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity properties |

Investigation into Metabolic Pathways and Biotransformation (excluding clinical implications)

Understanding the metabolic fate of 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine is essential for its development as a potential therapeutic agent. In vitro and in vivo studies in preclinical models are necessary to identify the metabolic pathways and the resulting metabolites.

Q & A

What are the established synthetic routes for 5-(2-aminophenethyl)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of triazol-3-amine derivatives typically involves condensation reactions between cyano intermediates and thiosemicarbazides or aminoguanidine under acidic conditions (e.g., trifluoroacetic acid) . For example, analogous compounds like 5-(1-methyl-5-nitroimidazol-2-yl)-4H-1,2,4-triazol-3-amine were synthesized by reacting 2-cyano-5-nitroimidazole with aminoguanidine . Optimization may include:

- Solvent-free conditions : Reduces side reactions and improves yield, as demonstrated in nucleophilic substitution reactions of 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine with cyano-triazines .

- Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may require inert atmospheres to prevent oxidation of sensitive substituents.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating tautomerically pure forms .

How can the molecular structure and tautomeric behavior of this compound be characterized experimentally?

Answer:

Structural characterization requires a combination of methods:

- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks. For example, 3-phenyl-1H-1,2,4-triazol-5-amine crystallizes as a 1:1 mixture of tautomers I and II, with planar triazole rings and distinct N–H⋯N interactions . Use SHELX programs for refinement .

- NMR spectroscopy : ¹H NMR can identify tautomers via chemical shifts (e.g., δ 2.61 ppm for methylsulfanyl groups ). ¹³C NMR distinguishes electron-withdrawing vs. donating substituents.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight, while fragmentation patterns reveal substituent stability .

What preliminary biological assays are recommended to evaluate its bioactivity?

Answer:

Initial screening should prioritize:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, as triazole derivatives like 5-(nitrophenyl)-4H-1,2,4-triazol-3-amine show MIC values <10 µg/mL .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Trypanocidal activity : For parasitic diseases, use Trypanosoma brucei cultures and compare to megazol derivatives (IC₅₀ ~1.5 µM) .

- Cytotoxicity controls : Normal cell lines (e.g., HEK293) assess selectivity indices.

How does tautomerism in the triazole ring affect the compound’s reactivity and biological interactions?

Answer:

Tautomerism influences electronic distribution and hydrogen-bonding capacity:

- Electron delocalization : Tautomer I (3-phenyl-5-amine) exhibits π-electron delocalization, enhancing stability and interaction with aromatic residues in enzymes .

- Hydrogen bonding : Tautomer II (5-phenyl-3-amine) forms weaker N–H⋯N bonds, potentially reducing binding affinity to targets like nitroreductases .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G**) predict dominant tautomers in physiological conditions. Validate with pH-dependent NMR .

What strategies resolve contradictions in biological assay data (e.g., high in vitro activity but low in vivo efficacy)?

Answer:

Address discrepancies through:

- Metabolic stability assays : Liver microsome studies identify rapid degradation (e.g., cytochrome P450 oxidation of aminophenethyl groups).

- Solubility optimization : Modify substituents (e.g., nitro to amine) or formulate with cyclodextrins to improve bioavailability .

- Target engagement studies : Use SPR or ITC to confirm direct binding to proposed targets (e.g., T. brucei nitroreductase) .

- Dose-response refinement : Adjust dosing regimens in animal models to account for pharmacokinetic variability.

Which computational methods predict binding modes and guide structural optimization?

Answer:

- Molecular docking (AutoDock Vina, Glide) : Screen against crystal structures of targets (e.g., T. brucei nitroreductase PDB: 3RM) to prioritize substituents enhancing hydrophobic/ionic interactions .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance trypanocidal potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.